Tert-butyl 2-(aminomethyl)-3,3-difluoro-pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(aminomethyl)-3,3-difluoro-pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a tert-butyl carbamate group, an aminomethyl group, and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(aminomethyl)-3,3-difluoro-pyrrolidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as tert-butyl nitrite and diazonium salts, which facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using automated systems and continuous flow reactors to ensure consistent production quality. The use of protective groups and selective reagents is crucial to minimize side reactions and maximize the yield of the target compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(aminomethyl)-3,3-difluoro-pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamate group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Tert-butyl 2-(aminomethyl)-3,3-difluoro-pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Tert-butyl 2-(aminomethyl)-3,3-difluoro-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives with different substituents, such as:
- Tert-butyl 2-(aminomethyl)-pyrrolidine-1-carboxylate
- 3,3-Difluoro-pyrrolidine-1-carboxylate derivatives
- Aminomethyl-pyrrolidine derivatives
Uniqueness
The uniqueness of Tert-butyl 2-(aminomethyl)-3,3-difluoro-pyrrolidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the tert-butyl carbamate and difluoro substituents makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H18F2N2O2 |
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Molecular Weight |
236.26 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-10(11,12)7(14)6-13/h7H,4-6,13H2,1-3H3 |
InChI Key |
QSCJGAKXHJPPJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1CN)(F)F |
Origin of Product |
United States |
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